2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide
Description
This compound belongs to a class of pyrimidinone derivatives characterized by a central 1,6-dihydropyrimidin-6-one core functionalized with sulfonyl and thioacetamide groups. Key structural features include:
- Pyrimidinone ring: A 6-oxo-1,6-dihydropyrimidin-2-yl scaffold, providing a planar, conjugated system conducive to electronic interactions.
- Sulfonyl substituent: A 3-chloro-4-methylphenylsulfonyl group at the 5-position, introducing electron-withdrawing effects and steric bulk.
- Thioacetamide side chain: A 2-thioacetamide moiety with an N-cyclohexyl group, enhancing lipophilicity and influencing pharmacokinetic properties.
Properties
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c1-12-7-8-14(9-15(12)20)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCNWDVVOCRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: 2-[(5-Acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()
Key Differences :
- Pyrimidinone Substituents: Target Compound: 5-(3-chloro-4-methylphenyl)sulfonyl group. Analog 1: 5-acetamido and 4-hydroxy groups.
- Acetamide Side Chain :
- Target Compound : N-cyclohexyl (aliphatic, highly lipophilic).
- Analog 1 : N-(2-methyl-5-sulfamoylphenyl) (aromatic, polar due to sulfamoyl).
Implications :
Structural Analog 2: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
Key Differences :
- Pyrimidinone Substituents: Target Compound: 5-sulfonyl and 6-oxo groups. Analog 2: 4-methyl and 6-oxo groups.
- Acetamide Side Chain :
- Target Compound : N-cyclohexyl.
- Analog 2 : N-(2,3-dichlorophenyl).
Implications :
- The 4-methyl group in Analog 2 reduces steric hindrance compared to the target’s bulky sulfonyl substituent, possibly favoring synthetic accessibility .
- The dichlorophenyl group in Analog 2 introduces strong electron-withdrawing effects, which may stabilize the thioacetamide linkage but reduce metabolic stability compared to the cyclohexyl group .
Physicochemical Data :
Electronic and Steric Effects
- Sulfonyl vs. In contrast, Analog 1’s hydroxy group may participate in tautomerism or hydrogen bonding .
- Cyclohexyl vs. Aromatic Side Chains : The cyclohexyl group introduces conformational flexibility and lipophilicity, whereas aromatic groups (e.g., dichlorophenyl in Analog 2) favor π-π stacking interactions in biological targets .
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